(E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3O4S2 and its molecular weight is 486.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride is a synthetic compound characterized by its thiazolidinone core, which is prevalent in various biologically active molecules, particularly antibiotics and antifungals. This article explores the biological activities associated with this compound, including its antimicrobial properties, potential as a COX-II inhibitor, and cytotoxicity profiles.
Chemical Structure
The compound features a thiazolidinone ring and a morpholinopropyl amide group, which contribute to its biological activity. The presence of the methoxybenzylidene moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. In particular, compounds similar to the one have shown promising results against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Summary
Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
8 | En. cloacae | 0.004–0.03 | 0.008–0.06 |
11 | S. aureus | 0.015 | 0.030 |
12 | E. coli | 0.011 | 0.020 |
15 | T. viride | 0.004–0.06 | Not determined |
The most active compound in related studies exhibited MIC values ranging from 0.004 to 0.045 mg/mL, significantly outperforming standard antibiotics like ampicillin and streptomycin by factors of 10 to 50 .
COX-II Inhibition
The compound's potential as a COX-II inhibitor has been explored in various research contexts, particularly due to its structural similarities to known COX inhibitors.
Table 2: COX-II Inhibition Data
Compound | IC50 (μM) | Selectivity Ratio (COX-II/COX-I) |
---|---|---|
PYZ3 | 0.011 | High |
Celecoxib | 0.89 | Standard |
PYZ14 | <0.1 | Higher than Celecoxib |
Research indicates that certain derivatives exhibit significantly lower IC50 values compared to Celecoxib, suggesting enhanced potency and selectivity for COX-II inhibition . The mechanism of action appears to involve competitive inhibition at the enzyme's active site.
Cytotoxicity Studies
Cytotoxicity assays using normal human cell lines (e.g., MRC5) have shown varying degrees of toxicity for different derivatives of thiazolidinones. The most active compounds generally exhibited low cytotoxicity, indicating potential for therapeutic use without significant adverse effects.
Table 3: Cytotoxicity Profiles
Compound | IC50 (μM) | Cell Line Tested |
---|---|---|
Compound A | >100 | MRC5 |
Compound B | <20 | MRC5 |
These findings suggest that while the compounds demonstrate potent antimicrobial and anti-inflammatory activities, they maintain a favorable safety profile .
Eigenschaften
IUPAC Name |
3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2.ClH/c1-27-17-5-3-16(4-6-17)15-18-20(26)24(21(29)30-18)10-7-19(25)22-8-2-9-23-11-13-28-14-12-23;/h3-6,15H,2,7-14H2,1H3,(H,22,25);1H/b18-15+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXDTSPUFYFJHL-FLNCGGNMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.